molecular formula C14H15O4P B12896813 Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate

Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate

Cat. No.: B12896813
M. Wt: 278.24 g/mol
InChI Key: HJZMXHOHQMSFEB-UHFFFAOYSA-N
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Description

Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate is an organophosphorous compound with the chemical formula C14H15O4P. This compound is known for its unique structure, which includes both ethyl and phenyl groups attached to a phosphinate moiety. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate can be synthesized through several methods. One common synthetic route involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H15O4P

Molecular Weight

278.24 g/mol

IUPAC Name

2-[ethoxy(phenyl)phosphoryl]benzene-1,4-diol

InChI

InChI=1S/C14H15O4P/c1-2-18-19(17,12-6-4-3-5-7-12)14-10-11(15)8-9-13(14)16/h3-10,15-16H,2H2,1H3

InChI Key

HJZMXHOHQMSFEB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C2=C(C=CC(=C2)O)O

Origin of Product

United States

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